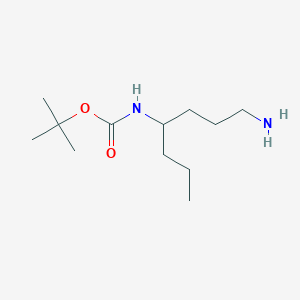

tert-butylN-(1-aminoheptan-4-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-ButylN-(1-aminoheptan-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by its tert-butyl group attached to the carbamate moiety, which provides stability and ease of handling in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(1-aminoheptan-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-aminoheptan-4-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: tert-ButylN-(1-aminoheptan-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butylN-(1-aminoheptan-4-yl)carbamate has been explored as a precursor in synthesizing more complex pharmaceutical agents. Its derivatives have demonstrated activity against specific biological targets, such as enzymes involved in disease pathways.

- Case Study : In a study focused on Toll-like receptor modulation, related compounds showed promise as anti-inflammatory agents. The modulation of immune responses through these receptors is crucial for developing treatments for autoimmune diseases and infections .

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Some derivatives have been shown to possess antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus .

- Kinase Inhibition : Compounds derived from similar structures have been tested for their ability to inhibit receptor tyrosine kinases, which play essential roles in cancer progression. For instance, certain derivatives demonstrated inhibitory effects comparable to established kinase inhibitors .

Drug Formulation

The compound can be utilized in drug formulation due to its favorable pharmacokinetic properties. Its lipophilic nature allows for effective incorporation into various delivery systems, enhancing the solubility and stability of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of tert-butylN-(1-aminoheptan-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. The carbamate group can be selectively removed under acidic or basic conditions, releasing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (2-aminophenyl)carbamate

- tert-Butyl (4-aminocyclohexyl)carbamate

- tert-Butyl (4-ethynylphenyl)carbamate

Uniqueness: tert-ButylN-(1-aminoheptan-4-yl)carbamate is unique due to its specific structure, which includes a heptane chain and an amino group. This structure provides distinct chemical properties and reactivity compared to other carbamates. Its ability to act as a protecting group for amines in various synthetic applications makes it valuable in both research and industrial settings .

Biologische Aktivität

Tert-butylN-(1-aminoheptan-4-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article examines its synthesis, biological evaluations, and implications in pharmacology, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-aminoheptane. The process can be optimized by varying solvents and reaction conditions to improve yield and purity.

Pharmacological Screening

Initial pharmacological evaluations have indicated that this compound exhibits notable activity against various biological targets. A study reported its effects on inflammatory pathways, particularly its ability to modulate cytokine release in macrophages. The compound demonstrated a concentration-dependent inhibition of interleukin (IL)-1β release, a key pro-inflammatory cytokine, suggesting potential anti-inflammatory properties .

In Vitro Studies

In vitro studies have shown that at concentrations of 10 µM and above, this compound can significantly reduce pyroptotic cell death in human macrophages. The inhibition rates were reported as 24.9 ± 6.3% at 10 µM and increased to 29.1 ± 4.8% at 50 µM . These findings indicate that the compound may serve as a valuable tool in studying inflammation and related diseases.

Cytotoxicity Assessments

Cytotoxicity assays conducted on various human cell lines revealed that this compound possesses acceptable safety profiles, with no significant hemolytic activity observed at concentrations up to 100 µM . This suggests that the compound may have therapeutic potential without substantial toxicity.

Case Study 1: Anti-inflammatory Effects

In a mouse model of lupus, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines compared to control groups. Mice treated with the compound showed reduced anti-dsDNA antibody titers, indicating a modulation of autoimmune responses .

Comparative Analysis

| Compound Name | Structure | Inhibition Rate (IL-1β Release) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Structure | 24.9% at 10 µM | >100 µM |

| Related Carbamate Derivative | Structure | Varies | <50 µM |

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl N-(1-aminoheptan-4-yl)carbamate be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

- Solvent Selection : Dichloromethane or ethanol are preferred for their ability to dissolve intermediates while maintaining reaction efficiency .

- Base Catalysts : Sodium hydride or triethylamine can enhance nucleophilic substitution by deprotonating the amine group .

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., carbamate hydrolysis) .

- Reaction Time : Extended durations (12–24 hours) may improve yield, but excess time can degrade sensitive functional groups .

Q. What spectroscopic techniques are critical for characterizing tert-butyl N-(1-aminoheptan-4-yl)carbamate, and what key data points should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Focus on chemical shifts for the tert-butyl group (~1.4 ppm, singlet) and amine protons (~1.8–2.5 ppm). Splitting patterns confirm substitution patterns .

- ¹³C NMR : Identify carbamate carbonyl (~155 ppm) and tertiary carbons in the tert-butyl group (~28 ppm) .

- Infrared (IR) Spectroscopy : Stretch frequencies for N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns reveal structural motifs .

Q. What are the recommended strategies for purifying tert-butyl N-(1-aminoheptan-4-yl)carbamate to achieve >95% purity?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% ethyl acetate) to separate polar impurities .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) exploit differential solubility for high-purity crystals .

- Acid-Base Extraction : Utilize the compound’s amine group by protonating in acidic conditions (pH <3) and back-extracting in basic conditions (pH >10) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological interactions of tert-butyl N-(1-aminoheptan-4-yl)carbamate with target enzymes?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities by aligning the compound’s amine and carbamate groups with enzyme active sites. Prioritize hydrogen-bond interactions with catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .

- Free Energy Calculations : Use MM-PBSA to quantify contributions of van der Waals and electrostatic interactions to binding .

Q. What experimental approaches resolve contradictions between theoretical and observed stereochemical outcomes in the synthesis of tert-butyl N-(1-aminoheptan-4-yl)carbamate?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to quantify optical purity .

- X-ray Crystallography : Use SHELX-2018 to determine absolute configuration. Refinement in OLEX2 resolves ambiguities in electron density maps .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra to validate stereochemistry .

Q. How should researchers address discrepancies between NMR data and X-ray crystallography results for tert-butyl N-(1-aminoheptan-4-yl)carbamate?

Methodological Answer:

- Dynamic Effects in NMR : If X-ray shows planar carbamate but NMR suggests rotation, conduct variable-temperature NMR (VT-NMR) to assess restricted rotation (e.g., coalescence temperatures) .

- Crystal Packing Artifacts : Use ORTEP-3 to visualize thermal ellipsoids and confirm if crystallographic data reflects solution-state conformation .

- DFT Optimization : Compare optimized gas-phase (B3LYP/6-31G*) and solid-state (periodic boundary conditions) structures to identify environmental effects .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-aminoheptan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-5-7-10(8-6-9-13)14-11(15)16-12(2,3)4/h10H,5-9,13H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMBEMHHDHHVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.